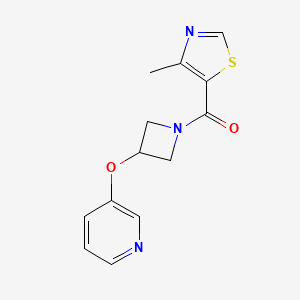

(4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-9-12(19-8-15-9)13(17)16-6-11(7-16)18-10-3-2-4-14-5-10/h2-5,8,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZONHLIXADOPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and azetidine rings via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Pyridine Moieties

Compound A : 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent: EP 2023)

- Core Structure: Azetidine linked to a tetrahydropyrazolopyridine and morpholinyl-quinoline system.

- Key Differences: Replaces the thiazole ring with a quinoline-carbonitrile group and incorporates morpholine.

- Activity: Acts as a TLR7-9 antagonist, specifically for systemic lupus erythematosus (SLE) treatment.

Compound B : 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (Molecules, 2012)

- Core Structure: Methanone-bridged pyrazole and thiophene rings.

- Key Differences: Substitutes azetidine with a pyrazole and thiophene with cyano/amino groups.

Functional Group-Driven Comparisons

| Feature | Target Compound | Compound A (EP 2023) | Compound B (Molecules, 2012) |

|---|---|---|---|

| Heterocyclic Core | 4-Methylthiazole + azetidine | Quinoline + azetidine + morpholine | Pyrazole + thiophene |

| Key Substituents | Pyridin-3-yloxy | Tetrahydropyrazolopyridine | Cyano, amino groups |

| Biological Target | Hypothesized TLR modulation (structural analogy) | Confirmed TLR7-9 antagonist | Not explicitly reported |

| Synthetic Route | Likely involves azetidine-thiazole coupling | Multi-step heterocyclic assembly | Condensation in 1,4-dioxane |

Biological Activity

The compound (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as a modulator of various receptor systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a thiazole ring, a pyridine moiety, and an azetidine ring, which contribute to its biological properties.

The biological activity of (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is primarily attributed to its interaction with specific receptors and enzymes. The compound has been studied for its role as a CCR6 receptor modulator , which is significant in the context of inflammatory diseases and immune responses .

Key Mechanisms:

- Receptor Modulation : The compound acts on the CCR6 receptor, influencing signaling pathways associated with immune cell migration and inflammation.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes related to growth and proliferation.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies

Several studies have highlighted the efficacy of (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone in various biological contexts.

Case Study 1: CCR6 Modulation

In a study examining the role of CCR6 in chronic inflammation, researchers found that treatment with this compound significantly reduced the migration of inflammatory cells to sites of injury. This suggests its potential use in treating autoimmune diseases where CCR6 plays a pivotal role .

Case Study 2: Cytotoxicity in Cancer

A recent investigation into the cytotoxic properties of this compound revealed that it selectively induced apoptosis in several cancer cell lines, including breast and colon cancer. The study demonstrated that the mechanism involved mitochondrial dysfunction and activation of caspase pathways .

Case Study 3: Neuroprotection

In neuropharmacological research, (4-Methylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone showed promise as a neuroprotective agent against oxidative stress-induced neuronal cell death. This was attributed to its ability to modulate oxidative stress markers and enhance cellular antioxidant defenses .

Q & A

Q. Methodological approach :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, focusing on azetidine C-O and thiazole C-S bond signals .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .

Basic: What initial biological screening assays are recommended?

Prioritize assays aligned with structural analogs:

- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease targets due to the compound’s heterocyclic motifs .

Advanced: How to optimize reaction yields in the synthesis of this compound?

Q. Key variables to control :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .

- Catalyst loading : 10–15 mol% DMAP improves coupling efficiency .

- Reaction time : Microwave-assisted synthesis reduces time from 24h to 2–4h with comparable yields .

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Advanced: How to address discrepancies in biological activity data across studies?

Q. Analytical strategies :

- Structural analogs comparison : Compare with thiazolidinone-pyrazole hybrids (Table 1) to identify substituent-dependent trends .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Meta-analysis : Use public databases (ChEMBL, PubChem) to contextualize activity against similar targets .

Q. Table 1: Biological Activity of Structurally Similar Compounds

| Compound Class | Core Structure | Notable Activities | Key Substituents |

|---|---|---|---|

| Thiazolidinone-pyrazole | Thiazole + pyrazole | Anticancer (IC50: 5–10 µM) | 4-Methylthiazole, pyridinyloxy |

| Pyrazole derivatives | Pyrazole | Anti-inflammatory | Ethoxy, nitro groups |

| Azetidine-linked methanones | Azetidine + thiazole | Kinase inhibition | Chloropyridinyl, methylthiazole |

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological framework :

Substituent variation : Synthesize analogs with modified thiazole (e.g., 4-ethyl) or azetidine (e.g., 3-methoxy) groups .

Biological testing : Screen against a panel of targets (e.g., kinases, GPCRs) to identify selectivity .

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or COX-2 .

Data correlation : Map substituent hydrophobicity (logP) to cellular uptake efficiency .

Advanced: What analytical techniques resolve stability issues under varying pH conditions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24h .

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the azetidine ring) .

- Stabilization strategies : Lyophilization or formulation with cyclodextrins for pH-sensitive groups .

Advanced: How to validate target engagement in cellular assays?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment .

- Biochemical assays : Direct measurement of enzyme inhibition (e.g., IC50 for kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.